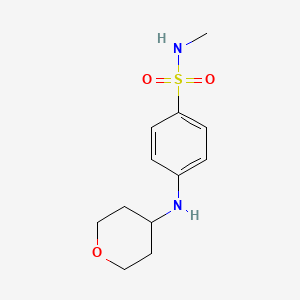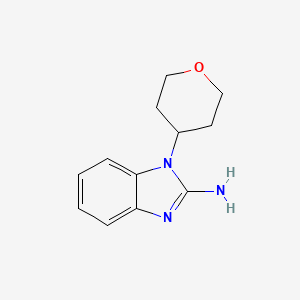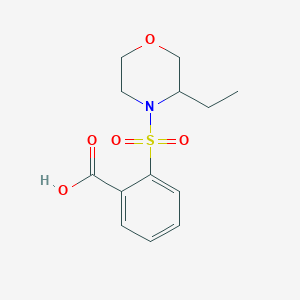
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid is a synthetic compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as EMCA and is a derivative of thiophene. EMCA has been synthesized using various methods and has been extensively studied for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of EMCA is not fully understood, but it is believed to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase. These enzymes are involved in the production of inflammatory mediators and oxidative stress. By inhibiting their activity, EMCA may have anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
Studies have shown that EMCA has anti-inflammatory and antioxidant effects in vitro and in vivo. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. EMCA has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EMCA has several advantages for use in laboratory experiments. It is stable and easy to synthesize, and its effects are well-characterized. However, there are also limitations to its use. EMCA is not very soluble in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several potential future directions for research involving EMCA. One area of interest is the development of more effective formulations of EMCA that can be administered in vivo. Another area is the investigation of the long-term effects of EMCA on physiological processes, including its potential as a therapeutic agent for chronic diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of EMCA and its potential interactions with other drugs and compounds.
Méthodes De Synthèse
EMCA can be synthesized using different methods, including the reaction of 3-ethylmorpholine-4-carbonyl chloride with thiophene-2-carboxylic acid. Another method involves the reaction of 3-ethylmorpholine-4-carboxylic acid with thiophene-2-carbonyl chloride. Both methods result in the formation of EMCA, which is then purified using various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
EMCA has been found to have potential applications in scientific research, particularly in the field of biochemistry and physiology. It has been used to study the role of certain enzymes in various physiological processes, including inflammation and oxidative stress. EMCA has also been used as a tool to investigate the mechanism of action of certain drugs and compounds.
Propriétés
IUPAC Name |
5-(3-ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-2-8-7-17-6-5-13(8)11(14)9-3-4-10(18-9)12(15)16/h3-4,8H,2,5-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDMHEFNXAINCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1C(=O)C2=CC=C(S2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethylmorpholine-4-carbonyl)thiophene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)


![3-[2-(3-Ethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7556832.png)

![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)

